An In-depth Technical Guide to the Chemical Properties of 5-Isocyanato-2,3-dihydro-1-benzofuran
An In-depth Technical Guide to the Chemical Properties of 5-Isocyanato-2,3-dihydro-1-benzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 5-Isocyanato-2,3-dihydro-1-benzofuran. This compound is of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug discovery, due to its reactive isocyanate group and the privileged 2,3-dihydrobenzofuran scaffold.
Core Chemical Properties
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 5-Isocyanato-2,3-dihydro-1-benzofuran | N/A |
| CAS Number | 215162-92-8 | [1][2] |
| Molecular Formula | C₉H₇NO₂ | [3] |
| Molecular Weight | 161.16 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Data not available | N/A |
| InChI | InChI=1S/C9H7NO2/c11-6-10-8-1-2-9-7(5-8)3-4-12-9/h1-2,5H,3-4H2 | [1] |
| SMILES | O=C=Nc1ccc2OCCc2c1 | [1] |
Table 2: Physical Properties of 2,3-Dihydrobenzofuran (Parent Scaffold)
| Property | Value |
| Molecular Formula | C₈H₈O |
| Molecular Weight | 120.15 g/mol |
| Boiling Point | 175 °C |
| Melting Point | -18 °C |
| Density | 1.0948 g/cm³ at 20 °C |
Synthesis and Experimental Protocols
The synthesis of 5-Isocyanato-2,3-dihydro-1-benzofuran can be approached through several synthetic routes, commonly starting from a corresponding carboxylic acid or amine precursor. A probable and widely used method for the conversion of a carboxylic acid to an isocyanate is the Curtius rearrangement.
Experimental Protocol: Synthesis via Curtius Rearrangement
This protocol outlines a general procedure for the synthesis of 5-Isocyanato-2,3-dihydro-1-benzofuran from 2,3-dihydro-1-benzofuran-5-carboxylic acid.
Materials:
-
2,3-dihydro-1-benzofuran-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Sodium azide (NaN₃)
-
Anhydrous toluene or another suitable inert solvent
-
Standard laboratory glassware and safety equipment
Procedure:
-
Formation of the Acyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-dihydro-1-benzofuran-5-carboxylic acid in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours until the solid has completely dissolved and gas evolution has ceased. Remove the excess thionyl chloride under reduced pressure to obtain the crude 2,3-dihydro-1-benzofuran-5-carbonyl chloride.
-
Formation of the Acyl Azide: Dissolve the crude acyl chloride in a suitable anhydrous solvent such as acetone or tetrahydrofuran (THF). In a separate flask, prepare a solution of sodium azide in a minimal amount of water and add it dropwise to the acyl chloride solution at 0 °C with vigorous stirring. Continue stirring at this temperature for 1-2 hours. After the reaction is complete, extract the acyl azide with a non-polar solvent like diethyl ether or ethyl acetate.
-
Curtius Rearrangement: Carefully concentrate the organic extract containing the acyl azide. Caution: Acyl azides can be explosive and should be handled with care, avoiding high temperatures and friction. Dissolve the crude acyl azide in an anhydrous, high-boiling inert solvent such as toluene. Heat the solution gently to initiate the rearrangement. The evolution of nitrogen gas indicates the formation of the isocyanate. The reaction is typically complete when gas evolution ceases. The resulting solution contains 5-Isocyanato-2,3-dihydro-1-benzofuran.
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Purification: The product can be purified by distillation under reduced pressure or by column chromatography on silica gel using a non-polar eluent.
Reactivity Profile
The isocyanate functional group is highly electrophilic and readily reacts with a variety of nucleophiles. This reactivity is central to the utility of 5-Isocyanato-2,3-dihydro-1-benzofuran as a synthetic intermediate.
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Reaction with Alcohols: In the presence of an alcohol, the isocyanate group undergoes nucleophilic attack to form a stable urethane linkage. This reaction is often catalyzed by tertiary amines or organotin compounds.
-
Reaction with Amines: Primary and secondary amines react rapidly with the isocyanate to form urea derivatives. This reaction is typically faster than the reaction with alcohols.
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Reaction with Water: 5-Isocyanato-2,3-dihydro-1-benzofuran will react with water, first forming an unstable carbamic acid, which then decarboxylates to yield the corresponding 2,3-dihydro-1-benzofuran-5-amine. This reaction can be a consideration for storage and handling, as exposure to moisture will lead to degradation of the isocyanate.
Applications in Drug Discovery and Development
The 2,3-dihydrobenzofuran moiety is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Consequently, derivatives of this scaffold are actively investigated for a wide range of therapeutic applications.
Anticancer Activity
Numerous studies have highlighted the potential of benzofuran and 2,3-dihydrobenzofuran derivatives as anticancer agents.[4][5][6][7] These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including:
-
Inhibition of Anti-apoptotic Proteins: Some derivatives have been found to inhibit the expression of the anti-apoptotic protein Bcl-2.[6][7]
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Induction of PARP-1 Cleavage: Concentration-dependent cleavage of poly(ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis, has been observed.[6][7]
-
Signaling Pathway Modulation: Certain 3-formylbenzofuran derivatives have been shown to promote apoptosis by blocking the RAS/RAF/MEK/ERK signaling pathway.[5]
Other Therapeutic Areas
Derivatives of the 2,3-dihydrobenzofuran scaffold have also been investigated for their potential in treating:
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Inflammatory Diseases: By inhibiting the production of pro-inflammatory mediators.[6][7]
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Neurological Disorders: As inhibitors of phosphodiesterase 1B (PDE1B).
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Pain Management: As potent and selective cannabinoid receptor 2 (CB2) agonists.
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Inflammation and Cancer: As inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1).[8]
The versatility of the 2,3-dihydrobenzofuran scaffold, combined with the reactive handle provided by the isocyanate group, makes 5-Isocyanato-2,3-dihydro-1-benzofuran a valuable building block for the synthesis of compound libraries aimed at discovering novel therapeutic agents.
References
- 1. Buy Online CAS Number 215162-92-8 - TRC - 2,3-Dihydro-1-benzofuran-5-yl Isocyanate | LGC Standards [lgcstandards.com]
- 2. 2,3-DIHYDRO-1-BENZOFURAN-5-YL ISOCYANATE, CasNo.215162-92-8 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]
- 3. 2,3-DIHYDRO-1-BENZOFURAN-5-YL ISOCYANATE | CAS: 215162-92-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
